1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-4-9-17-14(18)10-13(16(19)20)15(17)11-5-7-12(21-2)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVWCZARJPACAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, identified by its CAS number 851721-82-9, is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 305.37 g/mol. Its structure includes a pyrrolidine ring substituted with a butyl group and a methoxyphenyl moiety, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrolidine derivatives, including this compound. The following findings summarize its anticancer activity:
- Cell Viability Assays : The compound was tested against A549 human lung adenocarcinoma cells using an MTT assay. At a concentration of 100 µM, it demonstrated variable cytotoxicity depending on structural modifications. For instance, certain derivatives exhibited reduced cell viability to as low as 61% compared to control groups .
- Structure-Activity Relationship (SAR) : The biological activity was found to be structure-dependent. Modifications such as substituting different phenyl groups significantly influenced the anticancer efficacy. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed enhanced activity .
- Comparative Studies : In comparison to standard chemotherapeutics like cisplatin, some derivatives of this compound exhibited comparable or superior anticancer effects while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens:
- Pathogen Screening : The compound was tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It showed promising activity against these pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .
- Mechanism of Action : While specific mechanisms were not detailed in the studies reviewed, the presence of the carboxylic acid functional group is believed to play a crucial role in its interaction with bacterial cell membranes, enhancing permeability and leading to cell death .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Case Studies
A notable case study involved the evaluation of several derivatives related to this compound in vitro against various cancer cell lines and resistant bacterial strains. The study concluded that certain modifications significantly improved both anticancer and antimicrobial activities while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Substituent Effects on Antioxidant Activity
The antioxidant properties of pyrrolidine derivatives are highly influenced by substituents on the phenyl ring and the pyrrolidine core. Key comparisons include:
- Key Findings: The introduction of electron-rich heterocycles (e.g., 1,3,4-oxadiazole in Compound 10) enhances radical scavenging activity by 1.5× compared to ascorbic acid . Methyl-substituted triazoles (Compound 21) improve reducing power (OD = 1.149), surpassing vitamin C .
Antimicrobial and Anticancer Activity
Compounds with chloro or dichloro substituents exhibit enhanced antimicrobial activity. For example:
- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () show Gram-positive antibacterial activity, including against vancomycin-resistant Staphylococcus aureus .
- S-alkylated triazoles (e.g., Compounds 22–26) demonstrate moderate-to-high antibacterial effects, influenced by lipophilic substituents .
In contrast, the 4-methoxyphenyl group in the target compound may prioritize antioxidant over antimicrobial activity due to reduced electrophilicity compared to chloro analogs.
Structural Insights
- X-ray Diffraction : Compound 11 (analog with isoindole-1,3-dione) reveals a dihedral angle of 71.2° between the pyrrolidine and phenyl rings, influencing conformational stability .
- NMR Data : S-alkylated derivatives (e.g., SCH₂ protons at 3.1–4.91 ppm) highlight substituent electronic environments .
Preparation Methods
Imine Formation: Precursor Synthesis
The synthesis begins with the preparation of the imine precursor, N-(4-methoxybenzylidene)-butylamine, via condensation of 4-methoxybenzaldehyde and n-butylamine. According to General Procedure 1 , stoichiometric equivalents of the aldehyde (1.0 equiv) and amine (1.0 equiv) are stirred in dichloromethane over magnesium sulfate (MgSO₄) at ambient temperature for 1–7 days. Molecular sieves (4Å) may substitute MgSO₄ to accelerate water removal, particularly for less reactive amines. The imine forms quantitatively, as monitored by ¹H NMR, and is used directly without further purification due to its air sensitivity.
Cycloaddition with Cyclic Anhydrides
The critical step involves a [4+2] cycloaddition between the imine and a cyclic anhydride, typically maleic or succinic anhydride derivatives, under heated dimethylformamide (DMF) conditions. General Procedure 2 specifies mixing equimolar amounts of the anhydride (1.0 mmol) and imine (1.0 mmol) in anhydrous DMF (0.5 mL) at 110°C for N-alkyl imines (e.g., n-butyl). The reaction proceeds via a zwitterionic intermediate, leading to pyrrolidine ring formation. After 5 hours, the mixture is concentrated, and the crude product is partitioned between dichloromethane (10 mL) and saturated sodium bicarbonate (15 mL). Vigorous shaking for 30–50 minutes ensures complete extraction of acidic byproducts into the aqueous phase.
Acidification and Isolation
The aqueous layer is acidified to pH ~2 using concentrated HCl, precipitating the title compound as a crystalline solid. For compounds failing to precipitate (e.g., due to high solubility), evaporation followed by acetonitrile extraction isolates the product. The final yield for 1-butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is 46%, with a diastereomeric ratio (cis/trans) of 1:2.5.
Experimental Optimization and Conditions
Temperature and Solvent Effects
Reaction temperature profoundly impacts both yield and diastereoselectivity. N-Alkyl imines (e.g., n-butyl) require 110°C, while N-aryl analogues demand 125°C. DMF, a polar aprotic solvent, facilitates zwitterion stabilization and enhances reaction rates compared to alternatives like toluene or THF.
Diastereomeric Control
The cis/trans ratio arises from stereochemical outcomes during cycloaddition. Bulky substituents on the imine nitrogen (e.g., tert-butyl) favor trans isomers, whereas linear alkyl chains (e.g., n-butyl) exhibit moderate cis selectivity. For the target compound, the 1:2.5 dr suggests limited steric hindrance from the n-butyl group, permitting greater conformational flexibility during ring closure.
Analytical Characterization
Chromatographic Separation
Diastereomers are resolved via preparative HPLC using a YMC Triart Prep C18-S column (15 μm, 50 × 250 mm) with ethanol/water gradients. For this compound, cis and trans isomers elute at 30 and 32–35 minutes, respectively, under Method C (20–70% ethanol over 60 minutes).
Spectroscopic Data
cis-Isomer :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.32 (br s, COOH), 7.24–7.13 (m, ArH), 5.00 (d, J = 9.2 Hz, 2-H), 3.66 (dt, J = 10.2, 9.2 Hz, 3-H), 1.46–1.26 (m, β-CH₂), 0.76 (t, J = 7.3 Hz, CH₃).
- HRMS (ESI) : m/z calcd for C₁₇H₂₁NO₄ [M+Na]⁺ 326.1363, found 326.1369.
trans-Isomer :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.58 (br s, COOH), 7.47 (d, J = 8.8 Hz, ArH), 5.17 (d, J = 9.2 Hz, 2-H), 3.54 (dt, J = 13.8, 7.7 Hz, α-H), 0.82 (t, J = 7.3 Hz, CH₃).
- Mp : 161–163°C (cis), 158–160°C (trans).
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The reported 46% yield for the target compound aligns with analogous syntheses of N-alkyl pyrrolidines (e.g., 48% for 1-benzyl-2-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid). Lower yields compared to N-aryl derivatives (e.g., 75% for 1-isopropyl analogues) reflect challenges in purifying alkyl-substituted products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
